molecular formula C8H10BrNO3S B1667864 Brobactam CAS No. 26631-90-3

Brobactam

Numéro de catalogue B1667864
Numéro CAS: 26631-90-3
Poids moléculaire: 280.14 g/mol
Clé InChI: DAVPSCAAXXVSFU-ALEPSDHESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Brobactam is a molecule that contains a total of 24 atoms. There are 10 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, 1 Sulfur atom, and 1 Bromine atom. The chemical formula of Brobactam can therefore be written as: C8H10BrNO3S .


Synthesis Analysis

Brobactam is a β-lactamase inhibitor that has been used in trials investigating the treatment of bacterial infections . It has been shown to be effective in inhibiting staphylococcal penicillinase and most broad-spectrum β-lactamases found in the Enterobacteriaceae .


Molecular Structure Analysis

The Brobactam molecule contains a total of 25 bond(s). There are 15 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 1 four-membered ring(s), 1 five-membered ring(s), 1 seven-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 hydroxyl group(s), 1 sulfide(s) and 1 Beta-Lactam(s) .


Chemical Reactions Analysis

Brobactam is a β-lactamase inhibitor that protects against enzymatic hydrolysis of the antibiotic compound and restores the activity of the β-lactam in resistant bacteria . It has been shown to be effective in inhibiting staphylococcal penicillinase and most broad-spectrum β-lactamases found in the Enterobacteriaceae .


Physical And Chemical Properties Analysis

Brobactam can be analyzed by reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

Applications De Recherche Scientifique

Brobactam: A Comprehensive Analysis of Scientific Research Applications

Bioanalytical Performance Evaluation: Brobactam has been featured in bioanalytical methods for early generation β-lactamase inhibitors such as sulbactam and tazobactam. A study highlights the bioanalytical performance of the SCIEX 6500+ System in negative ion mode, demonstrating Brobactam’s potential in enhancing analytical methods .

Potency Against Cephalosporinase Enzymes: Research has shown that Brobactam alone possesses significantly higher potency than clavulanic acid against chromosomally-encoded cephalosporinase enzymes in Enterobacteriaceae. This suggests Brobactam’s potential as a more effective β-lactamase inhibitor .

Superior Activity in Combination Therapies: An ampicillin-Brobactam combination has been found to have superior activity in vitro compared to co-amoxiclav against certain bacteria such as Proteus vulgaris and Morganella morganii, indicating its potential for use in combination therapies .

Inhibition of β-Lactamases: Brobactam has been evaluated for its ability to inhibit β-lactamases, showing good activity against staphylococcal penicillinase and most broad-spectrum β-lactamases found in various bacteria, which is crucial for combating antibiotic resistance .

Comparative Studies with Other Inhibitors: Comparative studies have placed Brobactam alongside other β-lactamase inhibitors like clavulanic acid, assessing their efficacy against various bacterial enzymes. Such studies are essential for determining the most effective inhibitors for clinical use .

Enhancing Antibiotic Efficacy: The role of Brobactam in enhancing the efficacy of antibiotics like ampicillin by inhibiting resistant enzymes has been a significant area of research, potentially leading to more effective treatments for bacterial infections .

Mécanisme D'action

Target of Action

Brobactam is a potent synthetic wide-spectrum β-lactamase inhibitor . The primary target of Brobactam is the β-lactamase enzyme . β-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics like penicillins .

Mode of Action

Brobactam inhibits the action of β-lactamases, thereby preventing the hydrolysis of the antibiotic molecule . This inhibition restores the antibacterial activity of β-lactam antibiotics against β-lactamase-producing resistant bacteria . Brobactam has been shown to possess 8–50 fold higher potency than clavulanic acid against chromosomally-encoded cephalosporinase enzymes in Enterobacteriaceae .

Biochemical Pathways

The primary biochemical pathway affected by Brobactam involves the inhibition of β-lactamases, which are responsible for the resistance of bacteria to β-lactam antibiotics . By inhibiting these enzymes, Brobactam prevents the degradation of the antibiotic, allowing it to exert its antibacterial effects .

Pharmacokinetics

The pharmacokinetic properties of such inhibitors can significantly impact their bioavailability and therapeutic efficacy .

Result of Action

The inhibition of β-lactamases by Brobactam allows β-lactam antibiotics to exert their antibacterial effects, leading to the death of the bacteria . This results in the effective treatment of infections caused by β-lactamase-producing bacteria .

Action Environment

The efficacy and stability of Brobactam, like other antibiotics and their inhibitors, can be influenced by various environmental factors . These can include factors related to the specific infection site in the body, the presence of other medications, and the patient’s overall health status

Safety and Hazards

When handling Brobactam, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The field of antibiotic resistance breakers (ARBs), which includes β-lactam inhibitors like Brobactam, is a promising avenue of research. The broader field of ARB research can yield a greater diversity of more effective therapeutic agents than have been previously achieved .

Propriétés

IUPAC Name

(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVPSCAAXXVSFU-ALEPSDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181175
Record name Brobactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brobactam

CAS RN

26631-90-3
Record name (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26631-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brobactam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026631903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brobactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brobactam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I6JCF8EOE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brobactam
Reactant of Route 2
Brobactam
Reactant of Route 3
Brobactam
Reactant of Route 4
Brobactam
Reactant of Route 5
Brobactam
Reactant of Route 6
Brobactam

Q & A

A: Brobactam is a β-lactamase inhibitor. [, , , , , , , ] It exerts its activity by binding to and inhibiting β-lactamases, enzymes produced by bacteria that provide resistance to β-lactam antibiotics. [, , , , , , , ] By inhibiting these enzymes, Brobactam restores the activity of β-lactam antibiotics, enabling them to effectively kill the bacteria. [, , , , , , , ]

ANone: Unfortunately, the provided abstracts do not contain specific information regarding the molecular formula, weight, or spectroscopic data of Brobactam. Further research beyond these abstracts is required to gather these details.

A: Brobactam, often combined with Ampicillin in a 3:1 ratio, demonstrates potent in vitro activity against a broad range of bacterial strains. [] Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus, Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica. [, ] Notably, Brobactam exhibits superior activity against these strains compared to cephalosporins. []

A: While the provided research indicates that exposure to sub-inhibitory levels of Ampicillin/Brobactam did not generally lead to resistance development, [] other studies have identified mutant TEM-type β-lactamases with decreased susceptibility to Brobactam. [, , ] These mutations, often involving amino acid substitutions in the enzyme's active site, can reduce the binding affinity of Brobactam and other inhibitors. [, , ]

A: Following oral administration of Pivampicillin/Brobactam, both compounds are absorbed moderately rapidly. [] Brobactam reaches a mean peak plasma concentration (Cmax) of 2.1 µg/mL with an elimination half-life of 1.6 hours. [] It also demonstrates good penetration into inflammatory fluid, reaching a Cmax of 1.0 µg/mL and achieving 81% penetration compared to plasma. [] Urinary recovery of Brobactam over 24 hours is approximately 40.2% of the administered dose. []

A: Based on its in vitro activity and pharmacokinetic properties, the Ampicillin/Brobactam combination holds promise for treating infections caused by ampicillin-resistant pathogens. [] This is particularly relevant in the context of rising antibiotic resistance, where new therapeutic options are crucial. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.